Ethyl 3-phenylpyrazolidine-4-carboxylate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 3-phenylpyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |
InChI Key |
GYZVQVAYWFPNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Pyrazolidine Carboxylates
Mechanistic Insights into Pyrazolidine (B1218672) Ring Formation
The synthesis of the pyrazolidine core is most commonly achieved through reactions that construct the five-membered ring containing two adjacent nitrogen atoms. These methods often rely on condensation or cycloaddition strategies, where the precise reaction pathway and outcome are governed by factors such as substrate structure, catalysts, and reaction conditions.
The formation of the pyrazolidine ring frequently involves a sequence initiated by a nucleophilic attack. A primary route is the reaction of a hydrazine (B178648) derivative with a three-carbon electrophilic partner, such as an α,β-unsaturated carbonyl compound. csic.es In the context of ethyl 3-phenylpyrazolidine-4-carboxylate, this would typically involve the reaction of phenylhydrazine (B124118) with an appropriate acrylate (B77674) derivative. The mechanism proceeds via a domino aza-Michael addition followed by an intramolecular cyclization. researchgate.net The more nucleophilic nitrogen of the hydrazine adds to the β-carbon of the unsaturated ester, creating an enolate intermediate which then protonates. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester's carbonyl carbon, leading to cyclization and elimination of an alcohol molecule to form the pyrazolidinone ring, which can then be reduced to pyrazolidine.
Another significant pathway is the [3+2] cycloaddition reaction. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. In this context, azomethine imines, which can be generated in situ from hydrazones, serve as the three-atom component (the 1,3-dipole). researchgate.net Their reaction with an alkene, such as an acrylate ester, provides a direct route to the pyrazolidine ring system. nih.gov The efficiency and stereoselectivity of these cycloadditions can often be enhanced through the use of metal or organocatalysts. researchgate.netnih.gov
Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyrazolidines like this compound. nih.gov When an unsymmetrical hydrazine, such as phenylhydrazine, reacts with an α,β-unsaturated ester, the orientation of the addition determines the final substitution pattern on the ring. The two nitrogen atoms in phenylhydrazine exhibit different nucleophilicities; the terminal NH2 group is significantly more nucleophilic than the nitrogen atom directly attached to the electron-withdrawing phenyl ring.
Consequently, in the aza-Michael addition pathway, it is the more nucleophilic terminal nitrogen that preferentially attacks the electrophilic β-carbon of the acrylate system. nih.gov Subsequent cyclization then places the phenyl group at the N1 position of the pyrazolidine ring. The regiochemical outcome can be influenced by solvents and catalysts. organic-chemistry.org For instance, the use of aprotic solvents with strong dipole moments can significantly improve regioselectivity in related pyrazole (B372694) syntheses. organic-chemistry.org The choice of catalyst in [3+2] cycloadditions also plays a crucial role in controlling the regiochemistry of the product. csic.es
Key intermediates are fundamental to understanding the pathways of pyrazolidine ring formation.
Hydrazones: Hydrazones, formed from the condensation of hydrazines with aldehydes or ketones, are stable intermediates that are pivotal in many synthetic routes. csic.es They are the precursors to azomethine imines used in [3+2] cycloaddition reactions. nih.govresearchgate.net Furthermore, the reaction of α,β-unsaturated carbonyl compounds with tosylhydrazones can lead to pyrazole derivatives under specific conditions. nih.gov In some syntheses, a hydrazone is formed in situ, which then undergoes cyclization. researchgate.net
Enaminones: Enaminones are versatile building blocks in heterocycle synthesis. nih.govorganic-chemistry.org These compounds feature a nucleophilic β-carbon and can react with hydrazines to form pyrazoles and pyrazolidines. The reaction typically begins with the nucleophilic addition of the hydrazine's amino group to the enaminone's double bond. nih.gov This is followed by an intramolecular cyclization and the elimination of a dimethylamine (B145610) molecule and water, ultimately yielding the heterocyclic ring. nih.gov The use of enaminones provides a reliable method for constructing the pyrazole core, which is structurally related to the pyrazolidine ring. organic-chemistry.org
Reactivity of this compound Scaffolds
The this compound molecule possesses two main sites of reactivity: the ester group at the C4 position and the nitrogen atoms within the pyrazolidine ring. These sites allow for a wide range of chemical modifications.
The ethyl carboxylate group is a classic functional group that can undergo a variety of nucleophilic acyl substitution reactions. youtube.com These transformations are essential for modifying the properties of the molecule and for building more complex structures.
Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), followed by acidic workup, will hydrolyze the ethyl ester to the corresponding pyrazolidine-4-carboxylic acid. youtube.comnih.gov
Transesterification: The ethyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. youtube.com
Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is often sluggish and may require heating or catalytic activation.
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), can reduce the ester group to a primary alcohol, yielding (3-phenylpyrazolidin-4-yl)methanol. youtube.comyoutube.com Weaker reducing agents like sodium borohydride (B1222165) are generally unreactive towards esters. youtube.com
Grignard Reaction: The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol, where two identical alkyl or aryl groups from the Grignard reagent are added to the carbonyl carbon. youtube.com
Table 1: Selected Transformations of the Ester Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (COOR') |
| Amidation | R'R''NH, Heat | Amide (CONR'R'') |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol (CH₂OH) |
| Grignard Reaction | 1. 2 eq. R'MgBr 2. H₃O⁺ | Tertiary Alcohol (C(OH)R'₂) |
The two nitrogen atoms in the pyrazolidine ring have distinct electronic environments and reactivity. The N1 atom is a tertiary amine substituted with a phenyl group, making it significantly less nucleophilic. The N2 atom is a secondary amine and is the primary site for electrophilic attack. nih.gov
N-Alkylation: The N2 nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to remove the resulting hydrohalic acid. This yields N1-phenyl-N2-alkyl-pyrazolidine derivatives.
N-Acylation: The N2 nitrogen can be acylated by reacting it with acyl chlorides or acid anhydrides. This reaction typically proceeds readily, forming an amide linkage at the N2 position and yielding N1-phenyl-N2-acyl-pyrazolidine derivatives.
N-Arylation: While less common, N-arylation can be achieved under specific conditions, often using transition metal-catalyzed cross-coupling reactions.
Table 2: Selected Reactions at the Pyrazolidine Nitrogen
| Reaction | Reagent(s) | Site of Reaction | Product Moiety |
|---|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base | N2 | N-Alkyl |
| N-Acylation | RCOCl (Acyl Chloride) | N2 | N-Acyl (Amide) |
| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride) | N2 | N-Sulfonyl (Sulfonamide) |
Stereochemical Aspects and Control in Pyrazolidine Reactions
The stereochemical integrity and influence of pre-existing chiral centers are paramount in dictating the outcome of reactions involving pyrazolidine rings. In the case of this compound, the stereocenters at positions 3 and 4 play a crucial role in directing the approach of incoming reagents, often leading to high diastereoselectivity.
Research into the synthesis of related pyrazolidine structures has highlighted effective methods for controlling stereochemistry. For instance, the diastereoselective reduction of 2-pyrazolines is a well-established method for producing cis-disubstituted pyrazolidines. This approach underscores the ability to selectively generate specific stereoisomers, a principle that extends to the subsequent reactions of the pyrazolidine core.
Furthermore, the cyclization of precursors can be a critical step in establishing the stereochemistry of the pyrazolidine ring. The synthesis of ethyl cis- and trans-4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate through the cyclization of ethyl N-(α,β-dichloropropionyl)-N-phenyl-α-aminophenylacetate demonstrates how the cyclization pathway can determine the relative stereochemistry of substituents on the heterocyclic ring. researchgate.net While this example pertains to a pyrrolidone, the underlying principles of stereocontrol during ring formation are analogous to those in pyrazolidine synthesis.
The development of methods for synthesizing non-nucleosidic inhibitors of HIV-1 reverse transcriptase has also contributed to the understanding of stereocontrol in related five-membered heterocyclic systems. These efforts often involve the careful manipulation of stereocenters to achieve the desired biological activity, providing a broader context for the importance of stereochemical control in the reactions of compounds like this compound. researchgate.net
Ring-Chain Equilibria in Pyrazolidine Systems
Ring-chain tautomerism is a form of isomerism where a molecule can exist in equilibrium between an open-chain structure and a cyclic form. This phenomenon is well-documented in various heterocyclic systems and can be influenced by factors such as substitution patterns, solvent, and temperature.
In the context of pyrazolidine systems, the potential for ring-chain equilibria exists, particularly when functional groups capable of intramolecular reactions are present. While specific studies on this compound are not extensively detailed in the literature, the principles can be inferred from related structures. For example, the synthesis of ethyl 3-oxopyrazolidine-4-carboxylates from the reaction of hydrazine hydrate (B1144303) with α,β-unsaturated diesters can be complicated by side reactions, indicating a complex reactive landscape where different structural forms may be accessible. rsc.org
The study of ring-chain tautomerism in other heterocyclic systems, such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, reveals that an equilibrium can exist between an open-chain aldehyde form and a cyclic hemiacetal. mdpi.com In this specific case, the open form was found to predominate. mdpi.com This highlights that the stability of the ring versus the chain form is highly dependent on the specific molecular structure and the heteroatoms involved.
For this compound, a hypothetical ring-chain tautomerism could involve the interaction of one of the nitrogen atoms of the pyrazolidine ring with the ester carbonyl group at the C4 position. However, the stability of the five-membered pyrazolidine ring generally makes this equilibrium less favorable compared to systems with more inherent strain or more reactive functional groups. The synthesis of various stable pyrazolidine and pyrrolidine (B122466) derivatives, such as those used as cytotoxic agents or synthetic intermediates, further suggests that the core heterocyclic structure is often the thermodynamically preferred form under normal conditions. nih.gov
Theoretical and Computational Investigations of Ethyl 3 Phenylpyrazolidine 4 Carboxylate
Quantum Chemical Studies on Electronic Structure and Bonding of Pyrazolidine-4-carboxylates
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of pyrazolidine-4-carboxylates. These studies often focus on the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO).
For analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level have shown that the molecule adopts a planar conformation, stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov This planarity is a key feature influencing the electronic properties. The analysis of Natural Bond Orbitals (NBO) in similar pyrazoline systems reveals that electronic absorption bands are primarily due to n → π* and π → π* transitions. mdpi.com
The electronic and charge transfer properties of related pyrazole-carboxamides have been explained using HOMO-LUMO analysis. researchgate.net The energies of these frontier orbitals are critical in predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of pyrazole-carboxamides, compounds with lower LUMO energy levels were predicted to be more stable against oxidation. researchgate.net
The distribution of atomic charges, often calculated using methods like Natural Population Analysis (NPA), provides further insight into the reactivity. In 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, it was found that the nitrogen atoms of the pyrazoline ring carry negative charges, making them potential sites for electrophilic attack. mdpi.com Such calculations for ethyl 3-phenylpyrazolidine-4-carboxylate would highlight the most electron-rich and electron-poor regions, guiding predictions about its interaction with other molecules.
A theoretical study on tris(pyrazolo)benzenes and their nitro derivatives using DFT and composite methods like G4MP2 has been conducted to understand their structural and electronic properties. researchgate.netsuperfri.org These high-level calculations provide accurate predictions of properties like enthalpy of formation, which are crucial for assessing the stability of these compounds. researchgate.netsuperfri.org
Table 1: Representative Frontier Orbital Energies for a Related Pyrazole (B372694) Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 | An indicator of chemical reactivity and kinetic stability. |
Note: The data in this table is illustrative and based on calculations for a related pyrazole derivative. The exact values for this compound would require specific calculations.
Conformational Analysis and Tautomerism in Pyrazolidine (B1218672) Systems
The three-dimensional structure and conformational flexibility of pyrazolidine rings are key determinants of their biological activity and physical properties. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.
A comprehensive conformational analysis of 31 different pyrazolidines has revealed that the five-membered ring typically adopts either a twist or an envelope conformation. csic.es The relative abundance of these conformers is influenced by the nature and position of substituents on the ring. csic.es For this compound, the phenyl and ethyl carboxylate groups will significantly influence the conformational equilibrium. The Cremer-Pople puckering parameters are often used to quantitatively describe the conformation of the ring. csic.es
The conformational preferences of related heterocyclic systems, such as piperidines, have been extensively studied. nih.gov In 4-substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine (B6355638) nitrogen can lead to a stabilization of the axial conformer, particularly with polar substituents. nih.gov This highlights the role of electrostatic interactions in determining conformational preferences, a factor that would also be relevant for the pyrazolidine ring in different chemical environments.
Tautomerism is another important consideration for pyrazolidine systems. For the related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a combination of NMR spectroscopy and X-ray crystallography has shown that it exists predominantly as the 1H-pyrazol-3-ol tautomer in the solid state and in nonpolar solvents, forming dimeric structures through hydrogen bonding. nih.gov In polar solvents like DMSO, the monomeric form is favored. nih.gov For this compound, potential tautomeric forms would include enol and keto forms involving the ester carbonyl group and the pyrazolidine ring protons. Computational studies can predict the relative energies of these tautomers and the barriers for their interconversion.
Table 2: Common Conformations of the Pyrazolidine Ring
| Conformation | Description | Key Features |
| Envelope | One atom is out of the plane of the other four. | Characterized by a single puckering amplitude. |
| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Also known as a half-chair conformation. |
Computational Elucidation of Reaction Mechanisms and Pathways in Pyrazolidine Formation
The synthesis of pyrazolidines often involves 1,3-dipolar cycloaddition reactions. wikipedia.org Computational chemistry plays a crucial role in understanding the mechanisms of these reactions, including their stereoselectivity and regioselectivity. The reaction between a 1,3-dipole (like a nitrile imine, which can be a precursor to the pyrazolidine ring) and a dipolarophile (an alkene) is a common route. organic-chemistry.org
DFT calculations are widely used to model the transition states and intermediates of these cycloadditions. scispace.com The reaction is generally considered to be a concerted, pericyclic process, as proposed by Huisgen. organic-chemistry.org Frontier Molecular Orbital (FMO) theory is often employed to explain the reactivity and regioselectivity. wikipedia.org The reaction can be classified into different types based on the relative energies of the HOMO and LUMO of the dipole and dipolarophile. wikipedia.org For instance, a HOMO-controlled dipole will react readily with an electrophilic alkene. wikipedia.org
Computational studies on the 1,3-dipolar cycloaddition of hydrozoic acid with substituted alkenes have shown that electron-donating groups on the dipolarophile favor 1,5-cycloaddition, while electron-withdrawing groups favor 1,4-cycloaddition. nih.gov The endo pathway is often slightly preferred over the exo pathway. nih.gov Such computational insights are invaluable for designing synthetic routes to specific isomers of substituted pyrazolidines like this compound.
The unified reaction valley approach (URVA) is another computational method used to investigate the mechanism of 1,3-dipolar cycloadditions in detail. researchgate.net This method reveals that the reaction mechanism is determined early in the van der Waals region, where the orientation of the reactants influences charge transfer and bond formation. researchgate.net
In Silico Screening and Molecular Docking Studies of Pyrazolidine Derivatives for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of their biological activity.
Numerous studies have reported the in silico screening and molecular docking of pyrazole and pyrazoline derivatives against a variety of biological targets. For example, pyrazole carboxamide derivatives have been investigated as inhibitors of cholinesterases and carbonic anhydrases, with docking studies revealing the key interactions with the active sites of these enzymes. nih.gov Similarly, N-phenyl pyrazoline derivatives have been studied as potential inhibitors of Human Epidermal Growth Factor Receptor-2 (HER-2), a protein implicated in breast cancer. researchgate.net
In these studies, the docking scores, which estimate the binding affinity, are used to rank the compounds. The analysis of the docked poses provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For instance, in a study of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, the best-fit ligand formed five conventional hydrogen bonds with key residues in the protein's active site. nih.gov
For this compound, molecular docking could be used to explore its potential as an inhibitor of various enzymes or receptors. The results of such studies would provide mechanistic insights into its potential biological activity and guide the design of more potent analogs.
Table 3: Representative Molecular Docking Results for a Pyrazoline Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Human Topoisomerase IIβ | Pyrazole Derivative | -8.5 | TYR821, ARG818 |
| Carbonic Anhydrase II | Pyrazole-carboxamide | -9.2 | HIS94, HIS96, THR199 |
| HER-2 | N-phenyl pyrazoline | -7.8 | LYS753, ASP863 |
Note: This table presents illustrative data from studies on related pyrazole and pyrazoline derivatives. The specific interactions and docking scores for this compound would depend on the target protein.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
The prediction of NMR chemical shifts using DFT has become increasingly accurate. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov For paramagnetic molecules, specialized computational approaches are needed to account for the effects of unpaired electrons on the NMR spectra. nih.govresearchgate.net For pyrazole derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental NMR data. mdpi.com
The IR and Raman spectra of molecules can also be calculated using DFT. nih.gov The calculated vibrational frequencies can be compared with experimental data to confirm the structure of a compound and to assign the observed spectral bands to specific vibrational modes. For example, in a study of trispyrazolobenzenes, DFT calculations were used to assign the peaks in the calculated IR spectra to stretching and bending vibrations of specific bonds, such as C=C, C-N, and N-O bonds. researchgate.net
TD-DFT is the method of choice for predicting UV-Vis absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, TD-DFT calculations have been used to identify the electronic transitions responsible for its color. mdpi.com Similar calculations for this compound would predict its UV-Vis spectrum and provide insights into its photophysical properties.
Table 4: Predicted Spectroscopic Data for a Related Pyrazole Derivative
| Spectroscopic Technique | Predicted Parameter | Value |
| 1H NMR | Chemical Shift (δ) | Phenyl-H: 7.2-7.5 ppm, Pyrazole-CH: 4.5 ppm, Ethyl-CH2: 4.1 ppm, Ethyl-CH3: 1.2 ppm |
| 13C NMR | Chemical Shift (δ) | Carbonyl-C: 170 ppm, Phenyl-C: 125-140 ppm, Pyrazole-C: 40-60 ppm |
| IR | Vibrational Frequency (cm-1) | C=O stretch: ~1730 cm-1, N-H stretch: ~3300 cm-1, C-N stretch: ~1200 cm-1 |
| UV-Vis | λmax (nm) | ~250 nm (π → π* transition) |
Note: The data in this table is illustrative and based on typical values for related structures. Accurate predictions for this compound would require specific calculations.
Advanced Spectroscopic and Structural Characterization of Ethyl 3 Phenylpyrazolidine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and stereochemistry of atoms.
Solution-State NMR (¹H NMR, ¹³C NMR, 2D Experiments)
Solution-state NMR is used to determine the precise structure of a molecule in solution. For Ethyl 3-phenylpyrazolidine-4-carboxylate, ¹H NMR would identify the number and types of protons, while ¹³C NMR would do the same for carbon atoms. 2D NMR experiments like COSY and HSQC would be used to establish the connectivity between protons and carbons, confirming the pyrazolidine (B1218672) ring structure and the relative positions of the phenyl and ethyl carboxylate substituents.
While specific data for the target compound is unavailable, data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , shows characteristic signals that can be used for comparison. rsc.org For instance, ¹H NMR spectra would be expected to show multiplets for the phenyl protons, a quartet and a triplet for the ethyl group, and distinct signals for the protons on the pyrazolidine ring. rsc.org Similarly, ¹³C NMR would show peaks for the carbonyl carbon of the ester, the aromatic carbons of the phenyl group, and the aliphatic carbons of the ethyl group and the pyrazolidine ring. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Related Phenyl- and Ethyl-Ester-Containing Heterocycle
This data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is illustrative.
| Analysis | Solvent | Observed Signals (δ, ppm) |
|---|---|---|
| ¹H NMR | DMSO-d6 | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₃) rsc.org |
| ¹³C NMR | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org |
Solid-State NMR Spectroscopy for Conformational and Polymorphic Studies
Solid-State NMR (ssNMR) provides insight into the structure, conformation, and dynamics of molecules in the solid state. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. For this compound, ssNMR could differentiate between potential polymorphs, which may exhibit different physical properties. It can also reveal details about the molecular packing and intermolecular interactions within the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₂H₁₆N₂O₂), the expected molecular weight is approximately 220.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern would likely involve the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da) from the ester. Other common fragmentation pathways for related structures include the cleavage of the pyrazolidine ring and loss of small molecules like CO or HCN. researchgate.net Analysis of these fragments helps to confirm the presence of the phenyl and ethyl carboxylate functional groups.
Table 2: Illustrative Mass Spectrometry Data for a Related Heterocycle
This data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is illustrative.
| Compound | Molecular Formula | Calculated Mass (M) | Observed Ion (m/z) | Citation |
|---|
X-Ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal the crystal system, space group, and unit cell dimensions, offering a complete picture of the molecular and crystal structure.
For example, studies on a related compound, ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidine-4-ylidene]methyl}amino)acetate , revealed a nearly planar molecular conformation and detailed how intermolecular hydrogen bonds dictate the crystal packing. researchgate.net Similar analyses for this compound would elucidate its solid-state conformation and intermolecular interactions.
Table 3: Example of Crystal Data from a Related Pyrazolidine Derivative
This data is for ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidine-4-ylidene]methyl}amino)acetate and is illustrative.
| Parameter | Value | Citation |
|---|---|---|
| Formula | C₁₄H₁₅N₃O₄ | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Unit Cell Dimensions | a = 5.4984 Å, b = 7.3585 Å, c = 16.6265 Å | researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrazolidine ring, C-H stretching from the aromatic and aliphatic groups, and a strong C=O stretching from the ethyl ester group. Aromatic C=C stretching bands from the phenyl ring would also be present.
Table 4: Representative IR Absorption Bands for Related Structures
| Functional Group | Expected Wavenumber (cm⁻¹) | Source Type |
|---|---|---|
| N-H Stretch (Amine/Amide) | 3300 - 3500 | General IR Correlation Tables |
| C-H Stretch (Aromatic) | 3000 - 3100 | General IR Correlation Tables |
| C-H Stretch (Aliphatic) | 2850 - 3000 | General IR Correlation Tables |
| C=O Stretch (Ester) | 1735 - 1750 | General IR Correlation Tables |
| C=C Stretch (Aromatic) | 1400 - 1600 | General IR Correlation Tables |
Data from a related compound shows FT-IR peaks at 3639 cm⁻¹ (N-H), 2967 cm⁻¹ (C-H), and 1608 cm⁻¹ (C=C), which aligns with expected values. rsc.org
Elemental Composition Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. For this compound (C₁₂H₁₆N₂O₂), the theoretical elemental composition would be calculated and compared against experimentally determined values. A close match between the theoretical and found values provides strong evidence for the compound's purity and proposed formula.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 65.43% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.33% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.72% |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.53% |
| Total | | | | 220.27 | 100.00% |
Structure Activity Relationship Sar Studies and Mechanistic Biological Applications of Pyrazolidine Systems As Chemical Probes
General Biological Activities of Pyrazolidine (B1218672) and Related Scaffolds (Contextual Overview of Mechanistic Relevance)
The pyrazolidine scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a core structure in a multitude of compounds exhibiting a wide spectrum of biological activities. researchgate.netnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets, leading to a range of pharmacological effects. nih.govmdpi.com The versatility of the pyrazolidine core allows for substitutions at various positions (N1, C3, C4, and C5), enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net
Derivatives of pyrazolidine and the related, more oxidized pyrazole (B372694) scaffold have been reported to possess significant anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. researchgate.netresearchgate.netnih.govnih.gov For instance, certain pyrazolidine-3,5-dione (B2422599) derivatives show notable anticancer and antimicrobial activities. researchgate.net The anti-inflammatory actions are often linked to the inhibition of enzymes like cyclooxygenase (COX). nih.gov In the context of neurodegenerative disorders, pyrazoline derivatives, which are structurally related to pyrazolidines, have shown significant inhibitory effects on monoamine oxidase enzymes (MAOs), which are implicated in neurological conditions. researchgate.net
Furthermore, the pyrazolidine framework is found in compounds targeting infectious diseases, with activity against parasites like Plasmodium falciparum, the causative agent of malaria, by inhibiting essential enzymes. cabidigitallibrary.orgresearchgate.netpatsnap.com The broad bioactivity of this scaffold makes it an excellent starting point for the development of chemical probes, which are indispensable tools for elucidating complex biological processes and validating new drug targets. nih.govekb.eg The ability to systematically modify the pyrazolidine structure allows researchers to investigate the molecular mechanisms underlying these activities. researchgate.netpharmacy180.com
Rational Design Principles for Pyrazolidine-Based Chemical Probes
The development of effective pyrazolidine-based chemical probes relies on rational design principles aimed at optimizing potency, selectivity, and the ability to interrogate a specific biological mechanism. This process often integrates computational modeling with synthetic chemistry to create molecules with desired properties. nih.gov
A key strategy is the use of ligand-based design approaches, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By analyzing a set of known active pyrazolidine derivatives, a pharmacophore model can be generated to guide the design of new compounds with potentially higher affinity for the target. nih.gov QSAR models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, allowing for the prediction of potency for newly designed molecules. nih.gov
Structure-based design is another powerful approach, employed when the three-dimensional structure of the biological target is known. nih.gov Using techniques like molecular docking, designed pyrazolidine derivatives can be virtually screened by simulating their binding within the active site of a target protein. nih.govnih.gov This allows for the prioritization of compounds that exhibit favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. cabidigitallibrary.orgnih.gov For example, in the design of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), molecular docking scores helped explain the high activity of certain pyrazolidine derivatives by revealing synergistic interactions with hydrophobic pockets in the enzyme's active site. cabidigitallibrary.org This integration of computational techniques enables the targeted synthesis of probes, minimizing extensive and costly screening efforts. researchgate.netnih.gov
Mechanistic Investigations of Molecular Interactions for Pyrazolidine Derivatives
Pyrazolidine derivatives serve as valuable tools for investigating ligand-target interactions and elucidating enzyme inhibition mechanisms. A prominent example is their role as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for the survival of the malaria parasite. patsnap.com P. falciparum depends entirely on the de novo pyrimidine (B1678525) biosynthesis pathway, making PfDHODH a key target for antimalarial drugs. patsnap.comnih.gov
Studies have shown that pyrazolidine-based compounds can effectively inhibit PfDHODH. For instance, a series of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, which contain a pyrazolidine core, were synthesized and evaluated for PfDHODH inhibition. cabidigitallibrary.org The anti-isomers of the methyl esters demonstrated high activity, while the corresponding carboxylic acids and carboxamides were inactive. cabidigitallibrary.org This highlights the critical role of the ester group in binding to the enzyme. The most active compound from this series, methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate, exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.9 ± 0.3 μM and showed high selectivity for the parasite enzyme over the human counterpart (PfDHODH/HsDHODH > 350). cabidigitallibrary.org
Beyond malaria, pyrazolidine derivatives have been evaluated as inhibitors for other enzymes. A series of pyrazolidine compounds were synthesized and tested for their ability to inhibit dipeptidyl peptidase IV (DP-IV), an enzyme involved in glucose metabolism. nih.gov The most active compound in the series displayed an IC₅₀ value of 1.56 µM. nih.gov Similarly, pyrazole-based derivatives, which are structurally related, have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov
Table 1: Inhibitory Activity of Selected Pyrazolidine and Related Derivatives
These studies reveal that inhibitors often bind in a hydrophobic channel on the enzyme, near the binding site of the flavin mononucleotide (FMN) cofactor. nih.gov The ability to obtain a high-resolution crystal structure of a pyrazolidine derivative bound to its target enzyme would confirm docking predictions and reveal key interactions, such as specific hydrogen bonds and van der Waals contacts, that are responsible for the inhibitor's affinity and selectivity. nih.govnih.gov This structural information is paramount for guiding the subsequent derivatization of the probe to enhance its properties. The process of co-crystallization involves growing crystals of the target protein in the presence of the inhibitor, which can be achieved through methods like vapor diffusion. nih.govnih.govyoutube.com The resulting electron density maps allow for the precise modeling of the ligand within the binding site. nih.gov
Strategies for Derivatization Towards Enhanced Probe Specificity and Mechanistic Efficacy
Structure-activity relationship (SAR) studies are fundamental to optimizing the pyrazolidine scaffold for use as a specific and effective chemical probe. These studies involve systematically modifying the chemical structure and assessing the impact on biological activity. pharmacy180.comnih.gov
For 3,5-pyrazolidinedione derivatives, the acidity of the hydrogen at the C4 position is critical for anti-inflammatory activity. pharmacy180.com Eliminating this acidic proton by substitution (e.g., 4,4-dialkyl derivatives) abolishes the activity, while excessive enhancement of acidity can decrease it. pharmacy180.com Substitution at the C4 position with groups like a 2-phenylthioethyl group can introduce new activities, such as an antigout effect. pharmacy180.com
In the case of PfDHODH inhibitors based on the tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole structure, SAR analysis revealed several key features:
The Ester Group: Methyl esters were highly active, whereas the corresponding carboxylic acids and carboxamides were not, indicating the ester is crucial for binding or cell permeability. cabidigitallibrary.org
Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl group at C3 influence activity.
Stereochemistry: The relative orientation of substituents is vital, with anti-isomers showing significantly higher activity than syn-isomers. cabidigitallibrary.org
For pyrazolopyridine inhibitors of enteroviruses, a comprehensive SAR study demonstrated that activity could be modulated by varying substituents at four different positions. nih.gov For example, an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were found to be optimal for high selectivity. nih.gov The C4 position offered the greatest potential for improvement, with various N-aryl groups leading to enhanced antiviral activity. nih.gov
These examples demonstrate that a systematic derivatization strategy, guided by SAR, allows for the rational design of pyrazolidine-based probes with improved specificity and efficacy for mechanistic studies. By carefully selecting and modifying substituents on the core scaffold, researchers can fine-tune the molecule's interaction with its biological target.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazolidine/Pyrazole Scaffolds
Emerging Research Directions and Future Perspectives in Ethyl 3 Phenylpyrazolidine 4 Carboxylate Chemistry
Advancements in Sustainable Synthesis and Process Optimization for Pyrazolidines
Traditional synthesis routes for the pyrazolidine (B1218672) ring often involve expensive reagents and harsh conditions, such as the reaction between 1,3-dibromopropane (B121459) and hydrazine (B178648). scispace.com In the quest for more sustainable and economically viable methods, significant progress has been made in process optimization and the development of greener synthetic pathways.
A notable advancement is the implementation of the intramolecular Raschig process. matec-conferences.org This method utilizes more accessible starting materials, such as 1,3-diaminopropane (B46017) and sodium hypochlorite, to construct the pyrazolidine ring. scispace.comsemanticscholar.org Extensive research has focused on optimizing this process by carefully controlling reaction parameters to maximize yield and purity. semanticscholar.org Key findings from kinetic studies have shown that factors like pH, temperature, and the initial ratio of reactants are critical for achieving high efficiency. scispace.comsemanticscholar.org For instance, a high yield of 80% can be achieved by maintaining a specific reactant ratio ([1,3-diaminopropane] / [Sodium hypochlorite]) of 8, a pH of 12.89, and a temperature of 298K. semanticscholar.org
| Parameter | Optimized Condition | Impact on Synthesis |
|---|---|---|
| Reactant Ratio ([DAP]₀ / [OCl⁻]₀) | 8 | Maximizes the yield of pyrazolidine to 80%. matec-conferences.org |
| pH | 12.89 - 13.5 | Accelerates the rate-determining cyclization step. scispace.comsemanticscholar.org |
| Temperature | 298K (25°C) | Provides a balance between reaction rate and stability. semanticscholar.org |
| Separation Technique | NaOH-induced phase separation | Enables efficient recovery of pyrazolidine and recycling of excess amine. matec-conferences.org |
Integration of Artificial Intelligence and Machine Learning in Pyrazolidine Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and this technology is poised to significantly impact research on pyrazolidine derivatives. nih.govnih.gov These computational tools can accelerate the design-build-test-learn cycle, making the discovery of novel compounds more efficient and cost-effective. mdpi.commednexus.org
AI and ML algorithms can be applied at multiple stages of the discovery pipeline for pyrazolidine-based compounds. nih.gov In the initial phase, high-throughput virtual screening (HTVS) can be used to screen vast virtual libraries of pyrazolidine derivatives against specific biological targets. nih.gov ML models, trained on existing structure-activity relationship (SAR) data, can predict the biological activity of new virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. springernature.com
Furthermore, generative AI models are being employed for de novo drug design, creating entirely new pyrazolidine-based molecular structures with desired pharmacological properties from scratch. mdpi.com These models can explore a vast chemical space to propose novel scaffolds that may not be conceived through traditional medicinal chemistry approaches. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. springernature.com
| Discovery Stage | Role of AI/ML | Potential Impact on Pyrazolidine Research |
|---|---|---|
| Hit Identification | High-Throughput Virtual Screening (HTVS) | Rapidly screen millions of virtual pyrazolidine derivatives to identify potential hits. nih.gov |
| Lead Generation | De Novo Drug Design | Generate novel pyrazolidine structures with optimized activity and properties. mdpi.com |
| Lead Optimization | Predictive Modeling (SAR, QSAR) | Guide chemical modifications to enhance potency and selectivity. springernature.com |
| Preclinical Development | ADMET Prediction | Reduce late-stage attrition by identifying compounds with poor pharmacokinetic profiles early. springernature.com |
Novel Applications as Advanced Organic Materials Precursors
While pyrazolidine derivatives like Ethyl 3-phenylpyrazolidine-4-carboxylate are primarily explored for their biological activities, there is an emerging interest in their potential as precursors for advanced organic materials. evitachem.com The unique structural and electronic properties of heterocyclic compounds make them attractive building blocks for materials with tailored functions. mdpi.com
The pyrazole (B372694) ring system, closely related to pyrazolidine, has been studied for its unique photophysical properties, which are valuable in the development of sensors and other organic materials. mdpi.com Derivatives of pyrazoles have also been identified as effective UV stabilizers. researchgate.net Although the applications for the saturated pyrazolidine core are less explored, its capacity to serve as a versatile synthetic intermediate suggests significant potential. evitachem.comresearchgate.net this compound, with its combination of a heterocyclic core, an aromatic phenyl group, and a reactive carboxylate moiety, can be envisioned as a precursor for more complex, conjugated systems. evitachem.com
Potential applications could include the synthesis of novel polymers, dyes, or ligands for metal-organic frameworks (MOFs). The nitrogen atoms in the pyrazolidine ring can act as coordination sites for metal ions, while the phenyl and carboxylate groups can be functionalized to tune the material's electronic properties or to link units together into larger assemblies. This area represents a promising, albeit nascent, direction for future research.
| Potential Material Application | Role of the Pyrazolidine Scaffold | Key Structural Features |
|---|---|---|
| Specialty Polymers | Monomeric building block | Bifunctional nature allowing for polymerization. |
| Organic Dyes and Pigments | Core chromophore structure | Potential for modification to create extended conjugated systems. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Organic linker precursor | Nitrogen atoms for metal coordination; functional groups for linking. |
| Liquid Crystals | Core mesogenic unit | Rigid core (phenyl group) combined with flexible side chains. |
Interdisciplinary Collaborations in Chemical Biology and Medicinal Chemistry for Pyrazolidine Research
The continued exploration of pyrazolidines is fundamentally an interdisciplinary endeavor, relying on strong collaborations between synthetic chemists, medicinal chemists, and chemical biologists. The pyrazolidine motif is present in numerous compounds with significant bioactivities, including anti-inflammatory, antidepressant, and anticancer properties, making it a privileged scaffold in drug discovery. nih.govresearchgate.net
The synergy between disciplines drives the research forward. Synthetic organic chemists focus on developing novel, efficient, and stereoselective methods to access diverse pyrazolidine derivatives. nih.gov These compounds are then passed to medicinal chemists, who, often aided by computational modeling, design and direct the synthesis of analogues to establish structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and drug-like properties. chimia.ch
Finally, chemical biologists take these optimized compounds and use them as molecular probes to investigate biological pathways and mechanisms of action. researchgate.net For example, pyrazolo[3,4-d]pyrimidines, which are derived from a pyrazole scaffold, have been extensively developed as protein kinase inhibitors. researchgate.net This class of molecules serves as a powerful tool to study cell signaling pathways and has led to the development of new therapeutic strategies. researchgate.net Such collaborations are essential for translating fundamental chemical synthesis into tangible biological understanding and therapeutic applications.
| Discipline | Primary Role in Pyrazolidine Research | Key Contributions |
|---|---|---|
| Synthetic Organic Chemistry | Compound Synthesis and Methodology | Develops new reactions and efficient routes to create diverse pyrazolidine libraries. nih.gov |
| Medicinal Chemistry | Design and Optimization | Guides synthesis to improve biological activity and pharmacokinetic properties (ADME). chimia.ch |
| Computational Chemistry | Modeling and Prediction | Uses AI/ML and molecular modeling to predict activity and guide compound design. mdpi.com |
| Chemical Biology | Mechanism of Action Studies | Uses pyrazolidine-based probes to study biological targets and pathways. researchgate.net |
| Pharmacology | In Vitro and In Vivo Testing | Evaluates the biological effects and therapeutic potential of new compounds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-phenylpyrazolidine-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions. Optimization includes adjusting solvent polarity (e.g., ethanol or toluene), temperature (80–120°C), and catalysts (e.g., acetic acid). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Intermediate validation by TLC and NMR ensures reaction progression .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Assigns proton environments and confirms phenyl/pyrazolidine ring integration.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).
- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Melting Point Analysis : Validates purity (e.g., sharp melting range, ~172–175°C as seen in analogous esters) .
Q. How is purity assessed, and what thresholds are acceptable for research-grade material?
- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar stationary phase). Acceptable thresholds depend on application: ≥95% for biological assays, ≥98% for crystallography. Residual solvents are monitored using headspace GC-MS, adhering to ICH guidelines .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Spills should be absorbed with inert material (e.g., vermiculite) and disposed as hazardous waste. Emergency procedures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion .
Advanced Research Questions
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) is used. Data collection at 100–150 K minimizes thermal motion. SHELXL refines structures via least-squares methods, addressing challenges like disorder in the ethyl/phenyl groups. Twinning, if present, requires using HKLF5 format in SHELX .
Q. How can computational modeling (e.g., DFT) complement experimental data for this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict optimized geometries, vibrational frequencies, and electrostatic potentials. Compare computed vs. experimental NMR/IR to validate structures. Use Gaussian or ORCA software; solvent effects are modeled via PCM .
Q. How are contradictions between spectroscopic and crystallographic data resolved?
- Methodological Answer : Cross-validate using multiple techniques:
- If NMR suggests conformational flexibility but SCXRD shows rigid packing, analyze variable-temperature NMR or DSC for phase transitions.
- Discrepancies in bond lengths (DFT vs. XRD) may indicate crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. What strategies optimize solubility and reactivity for derivatization studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
